4-Azidoquinoline
CAS No.: 32112-94-0
Cat. No.: VC8414151
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32112-94-0 |
|---|---|
| Molecular Formula | C9H6N4 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 4-azidoquinoline |
| Standard InChI | InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H |
| Standard InChI Key | CWDKLJUWZQZNNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-] |
Introduction
Structural and Synthetic Overview
Molecular Characteristics
4-Azidoquinoline consists of a bicyclic quinoline core with an azide substituent at the C4 position. The azide group’s electron-withdrawing nature influences the compound’s electronic distribution, enhancing reactivity toward nucleophiles and dipolarophiles. This property facilitates its participation in click chemistry and photolytic reactions .
Synthesis Methods
The primary synthetic route involves nucleophilic substitution of 4-chloroquinoline with sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature (Scheme 1) :
Alternative methods include diazotization of 4-nitroquinoline followed by azide substitution, though this route is less common due to intermediate instability .
Table 1: Key Synthetic Routes to 4-Azidoquinoline
| Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Chloroquinoline | NaN₃, DMF, RT, 17 hr | 4-Azidoquinoline | 85–90 |
| 4-Nitroquinoline | SnCl₂/HCl, NaNO₂, NaN₃ | 4-Azidoquinoline | 60–70 |
Chemical Reactivity and Derivative Synthesis
Staudinger Reaction
4-Azidoquinoline reacts with triphenylphosphine (PPh₃) to form phosphazene intermediates, which hydrolyze to 4-aminoquinoline derivatives under acidic conditions :
This method avoids competing side reactions observed in direct amination, ensuring high purity .
Cycloaddition Reactions
The azide group participates in 1,3-dipolar cycloadditions with alkynes, forming triazole-linked quinoline derivatives. Copper-catalyzed variants (CuAAC) enhance regioselectivity, enabling applications in drug discovery .
Biological Activities and Medicinal Applications
| Derivative | IC₅₀ (nM) | Resistance Profile |
|---|---|---|
| TDR 58845 | 5.52 | Effective against CQ-R |
| TDR 58846 | 89.8 | Moderate resistance |
Anticancer Prospects
4-Azidoquinoline derivatives disrupt lysosomal pH gradients, inhibiting autophagy in cancer cells. Combination therapies with chemotherapeutics like doxorubicin enhance apoptotic effects in pancreatic (Panc-1) and breast (MCF-7) cancer models .
Applications in Materials Science
Polymer Functionalization
The azide-alkyne cycloaddition (click reaction) enables covalent grafting of 4-azidoquinoline onto polymer backbones. Functionalized polymers show promise in drug delivery and conductive materials .
Photolytic Decomposition
UV irradiation generates nitrene intermediates, which crosslink polymers or modify surface properties. This photoresponsive behavior is exploited in lithography and coatings .
Comparative Analysis with Related Compounds
4-Azidocinnoline vs. 4-Azidoquinoline
While both compounds undergo cycloaddition, 4-azidocinnoline’s fused ring system reduces solubility, limiting biomedical applications compared to 4-azidoquinoline .
4-Aminoquinoline Derivatives
4-Aminoquinoline, the hydrolysis product of 4-azidoquinoline, serves as a lead antimalarial agent but lacks the azide’s versatility in materials science .
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